Cerubidin

Description

Cerubidin (generic name: daunorubicin) is an anthracycline-class chemotherapeutic agent primarily used in the treatment of hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) . It functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. This compound is administered intravenously and is known for its dose-dependent cardiotoxicity, a common limitation of anthracyclines.

Properties

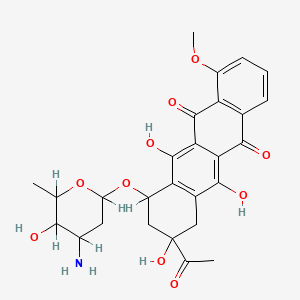

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQGQHZAVUOBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860259 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73610-99-8 | |

| Record name | Daunomycin semiquinone radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073610998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Scientific Research Applications

Pharmacological Mechanism of Action

Cerubidin exerts its therapeutic effects through several mechanisms:

- Intercalation with DNA : It intercalates between DNA base pairs, disrupting the DNA structure and function.

- Inhibition of Topoisomerase II : It stabilizes the DNA-topoisomerase II complex, preventing DNA religation and leading to strand breaks.

- Free Radical Formation : It generates free radicals that cause oxidative damage to cellular components, including DNA.

These mechanisms contribute to its effectiveness in halting the proliferation of cancer cells and inducing apoptosis.

Clinical Applications

This compound is primarily used in the treatment of:

- Acute Myeloid Leukemia (AML) : It is a key component in induction therapy regimens.

- Acute Lymphoblastic Leukemia (ALL) : Used in combination with other agents to enhance remission rates.

- Chronic Myelogenous Leukemia (CML) : Employed during the blastic phase of the disease.

- Kaposi's Sarcoma : Occasionally used for this condition, particularly in immunocompromised patients.

Combination Therapy

This compound is often administered in combination with other chemotherapeutic agents to enhance efficacy:

- With Cytarabine : This combination has shown improved complete remission rates in AML.

- With Vincristine and Prednisone : In ALL, this regimen has been effective in prolonging remission duration.

Dosage and Administration

The administration of this compound requires careful consideration of patient-specific factors, including liver and kidney function. The following dosage adjustments are recommended based on serum bilirubin and creatinine levels:

| Serum Bilirubin | Serum Creatinine | Dose Reduction |

|---|---|---|

| 1.2 to 3.0 mg% | - | 25% |

| >3 mg% | - | 50% |

| - | >3 mg% | 50% |

Side Effects and Toxicity

While this compound is effective, it is associated with significant side effects:

- Cardiotoxicity : Potential for heart damage, necessitating monitoring during treatment.

- Bone Marrow Suppression : Leading to increased risk of infections and anemia.

- Gastrointestinal Issues : Such as nausea, vomiting, and mucositis.

Case Studies

Several clinical studies have documented the efficacy of this compound:

- Adult Acute Nonlymphocytic Leukemia :

- Pediatric Acute Lymphoblastic Leukemia :

- Long-term Outcomes :

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Efficacy in Leukemias : this compound remains a first-line agent in AML induction therapy, achieving complete remission rates of 50–70% . However, idarubicin-based regimens show superior survival in patients under 60 years .

- Cardiotoxicity Management : Liposomal formulations of doxorubicin (e.g., Doxil) mitigate cardiotoxicity, but similar formulations for this compound are under investigation .

- Drug Resistance : this compound and doxorubicin share resistance mechanisms (e.g., P-glycoprotein efflux), necessitating combination therapies with inhibitors like cyclosporine .

Methodological Considerations

Comparative studies must adhere to guidelines for evaluating similar biological compounds, including structural characterization (e.g., NMR, mass spectrometry) and bioequivalence testing . Robust statistical frameworks, such as ROC curve analysis (as seen in ), are critical for validating clinical superiority .

Preparation Methods

Analytical Methods

Stability Profiles

| Formulation | Storage Conditions | Stability Duration | Key Degradants |

|---|---|---|---|

| Conventional injection | 2–8°C, protected from light | 24 months | Daunorubicinol, aglycone |

| Reconstituted solution | 25°C, ambient light | 24 hours | Epimerization products |

| Liposomal citrate | 2–8°C, no freezing | 6 hours post-dilution | Lipid peroxides |

Sources: Drugs.com, Hikma Canada Monograph

Industrial-Scale Production Techniques

Fermentation Scale-Up

Modern 10,000 L bioreactors achieve yields of 1.2–1.8 g/L daunorubicin using:

Q & A

Q. What is the molecular mechanism of action of Cerubidin (daunorubicin) in leukemia cells, and how does this inform preclinical study design?

this compound intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to apoptosis in leukemic cells . For preclinical studies, researchers should prioritize assays measuring DNA damage (e.g., comet assays), ROS quantification (e.g., DCFDA fluorescence), and apoptosis markers (e.g., Annexin V/PI staining). Dose-response curves and time-course experiments are critical to account for cell-type variability in drug sensitivity .

Q. What are the standardized protocols for assessing this compound’s hematological toxicity in animal models?

Use murine models (e.g., BALB/c mice) with weekly CBC profiling to monitor leukopenia, anemia, and thrombocytopenia. Baseline hematological parameters must be established pre-treatment, and toxicity thresholds should align with the NIH’s "Guide for the Care and Use of Laboratory Animals." Include control groups receiving saline or vehicle solutions to distinguish drug-specific effects .

Q. How do researchers validate this compound’s purity and stability in in vitro experiments?

Employ HPLC with UV detection (λ = 495 nm) and compare retention times against USP reference standards. Stability studies should test degradation under varying pH, temperature, and light conditions, with data analyzed via Arrhenius kinetics. Document lot numbers and storage conditions to ensure reproducibility .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported cardiotoxicity across clinical trials?

Contradictions often arise from differences in cumulative dosing, patient comorbidities, or monitoring protocols. Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data, stratify by covariates (e.g., age, prior anthracycline exposure), and use multivariate regression to isolate risk factors. Incorporate echocardiography and troponin biomarkers for consistent toxicity assessment .

Q. How can researchers optimize this compound dosing in combination therapies while minimizing drug resistance?

Use factorial experimental designs to test interactions with other chemotherapeutics (e.g., cytarabine). Measure IC50 shifts in leukemia cell lines (e.g., HL-60) and validate with RNA-seq to identify resistance pathways (e.g., ABC transporter upregulation). Pharmacokinetic/pharmacodynamic (PK/PD) modeling should account for synergistic effects and toxicity overlaps .

Q. What advanced statistical methods are appropriate for analyzing this compound’s non-linear pharmacokinetics in pediatric populations?

Implement population PK modeling (e.g., NONMEM) with covariates like body surface area, renal function, and CYP3A4 polymorphisms. Bayesian estimation can individualize dosing in real-time. Validate models using bootstrap resampling and visual predictive checks .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?

Discrepancies may stem from tumor microenvironment factors or metabolic differences. Use patient-derived xenografts (PDXs) to bridge the gap, and integrate proteomic profiling (e.g., mass spectrometry) to compare drug uptake and target engagement across models. Report results using REMARK guidelines for translational relevance .

Q. What frameworks ensure reproducibility in this compound studies when replicating historical data?

Adopt the ARRIVE 2.0 guidelines for animal studies and MIAME standards for genomic data. Pre-register protocols on platforms like OSF, and include detailed supplementary materials (e.g., raw flow cytometry data, reagent dilutions) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.